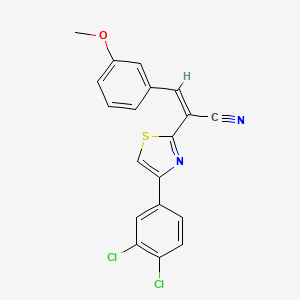

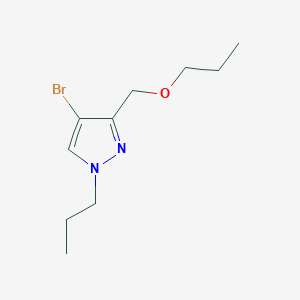

![molecular formula C14H14ClN3O2 B2583431 N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide CAS No. 2034579-30-9](/img/structure/B2583431.png)

N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(4-chlorophenethyl)-6-methoxypyrimidine-4-carboxamide involves several steps. One common approach is the side-chain lithiation of N-(4-chlorophenethyl)-N,N-dimethylurea. This process occurs using t-butyllithium in dry tetrahydrofuran at temperatures ranging from -60°C to 0°C. The lithiated intermediate is then trapped with various electrophiles (such as benzophenone, cyclohexanone, and benzaldehyde) to yield the desired substituted ureas .

Scientific Research Applications

Synthesis of Novel Pyrimidine Derivatives

Synthetic Methodologies and Applications

Research has been conducted on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles and related fused systems. These compounds have been synthesized from amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, demonstrating the versatility of pyrimidine derivatives in creating complex heterocyclic structures (Bakhite, A. Al‐Sehemi, & Yamada, 2005). This work highlights the potential of pyrimidine derivatives in medicinal chemistry and drug design, offering a framework for the development of novel compounds with potential therapeutic applications.

Advances in Marine-sourced Natural Product Synthesis

Marine-sourced Compounds Synthesis

The synthesis of marine-sourced natural products via the preparation of pyrimidinyl benzamides by amide bond formation has been explored. This research underscores the significance of natural compounds from marine sources in drug development, presenting methods to overcome challenges in synthesizing complex molecules (Joshi & Dodge, 2021). The study showcases the chemical strategies employed to harness the biological activities of marine-derived compounds, paving the way for novel drug discovery and development.

Kinase Inhibitors and Anticancer Agents

Development of Kinase Inhibitors

Research into the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors demonstrates the therapeutic potential of pyrimidine derivatives in oncology. These compounds are structurally similar to anticancer agents like 5-fluorouracil (5-FU), suggesting their utility in designing new treatments for cancer (Wada et al., 2012). The study offers insights into synthetic routes for creating biologically active molecules, emphasizing the role of pyrimidine derivatives in the development of targeted cancer therapies.

Molecular Structure Analysis

Crystal and Molecular Structures

Investigations into the molecular and crystal structures of compounds structurally related to N-(4-chlorophenethyl)-6-methoxypyrimidine-4-carboxamide have been conducted to understand their chemical properties and potential applications. For example, the study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate provides valuable data on the molecular arrangement and interactions within the crystal lattice, contributing to the design of new compounds with desired properties (Richter et al., 2023). This research underscores the importance of structural analysis in drug design and development, offering a foundation for the rational design of novel therapeutic agents.

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2/c1-20-13-8-12(17-9-18-13)14(19)16-7-6-10-2-4-11(15)5-3-10/h2-5,8-9H,6-7H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHPYGALRJBBPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NCCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile](/img/structure/B2583351.png)

![tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate](/img/structure/B2583354.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2583357.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2583358.png)

![2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride](/img/structure/B2583365.png)

![2-[(2-Chloro-6-nitrophenyl)amino]ethanol](/img/structure/B2583370.png)